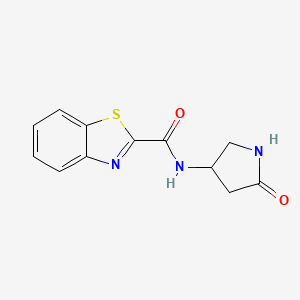

N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-10-5-7(6-13-10)14-11(17)12-15-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBZQXXFLRKWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amide Bond Formation

The synthesis typically begins with the activation of 1,3-benzothiazole-2-carboxylic acid, followed by coupling with 5-oxopyrrolidin-3-amine.

Activation Methods :

-

Carbodiimide-Based Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used to generate active intermediates. For example, EDCI with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) forms a reactive ester, facilitating nucleophilic attack by the amine.

-

Chlorination : Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts directly with the amine in tetrahydrofuran (THF) or dimethylformamide (DMF).

Amide Coupling :

The activated acid reacts with 5-oxopyrrolidin-3-amine under inert conditions (N₂ atmosphere) at room temperature or mild heating (40–60°C). Yields range from 65% to 85%, depending on steric and electronic factors.

Catalyst-Free Condensation Protocols

Recent advances emphasize minimizing catalysts to reduce purification complexity. A protocol using water as a co-solvent with dichloromethane (4:1 v/v) enables efficient amide formation at room temperature without metal or acid catalysts. This method achieves yields comparable to traditional approaches (70–75%) while adhering to green chemistry principles.

Optimization of Reaction Conditions

Solvent Systems and Temperature

-

Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but require stringent drying.

-

Mixed Solvents : Water-DCM mixtures improve reaction homogeneity and reduce side reactions, particularly in catalyst-free systems.

-

Temperature : Room temperature (25°C) suffices for most couplings, but reflux (60–80°C) accelerates reactions with sterically hindered amines.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent isolates the product in >95% purity.

-

Recrystallization : Ethanol-water mixtures (7:3) yield crystalline product with minimal impurities.

Industrial Scaling Considerations

Continuous Flow Reactors

Patented methods highlight continuous flow systems for large-scale production, reducing reaction times by 50% compared to batch processes. Automated platforms enable real-time monitoring of pH and temperature, ensuring consistency.

Quality Control Metrics

-

Purity Standards : HPLC analysis with UV detection (λ = 254 nm) confirms purity ≥98%.

-

Yield Optimization : Statistical design of experiments (DoE) identifies critical parameters (e.g., stoichiometry, solvent ratio) to maximize output.

Comparative Analysis of Synthetic Methods

Table 1 : Performance Metrics of Preparation Methods

Biological Activity

Overview

N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole ring fused to a pyrrolidine structure, which contributes to its pharmacological properties. Research has indicated that this compound exhibits promising anti-cancer, anti-inflammatory, and enzyme-inhibitory activities.

- Molecular Formula : C12H11N3O2S

- Molecular Weight : 261.30 g/mol

- CAS Number : 1239764-78-3

Enzyme Inhibition

One of the key mechanisms by which this compound exerts its biological effects is through the inhibition of specific enzymes. Notably, it inhibits DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for mycobacterial cell wall biosynthesis. By binding to the active site of DprE1, this compound disrupts the enzymatic activity vital for mycobacterial survival, making it a potential candidate for treating tuberculosis and other mycobacterial infections .

Anti-Cancer Activity

Research indicates that this compound displays significant anti-cancer properties. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by activating caspase enzymes and disrupting mitochondrial membrane potential. For instance, flow cytometry results demonstrated that the compound accelerates apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM .

Anti-Inflammatory Effects

Benzothiazole derivatives, including this compound, have been shown to possess anti-inflammatory properties. In vitro pharmacological profiles suggest that these compounds can inhibit 5-lipoxygenase activity, which is involved in the inflammatory response. For example, related benzothiazole compounds have demonstrated IC50 values ranging from 0.23 to 0.93 µM against 5-lipoxygenase .

Study on Anti-Cancer Efficacy

A recent study investigated the anti-cancer efficacy of this compound in tumor-bearing mice. The results indicated a significant suppression of tumor growth compared to control groups. The compound was administered at varying dosages, demonstrating a dose-dependent response in tumor inhibition .

Enzyme Interaction Studies

Molecular docking studies have provided insights into the binding interactions between this compound and DprE1. The docking results suggest strong affinity and specific interactions at the active site of the enzyme, corroborating the observed inhibitory effects in biochemical assays .

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anti-Cancer | MCF Cell Lines | 25.72 ± 3.95 | Induction of apoptosis via caspase activation |

| Anti-inflammatory | 5-Lipoxygenase | 0.23 - 0.93 | Inhibition of leukotriene synthesis |

| Enzyme Inhibition | DprE1 | Not specified | Competitive inhibition at active site |

Scientific Research Applications

Anticancer Activity

N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide exhibits promising anticancer properties. Research indicates that it inhibits the growth of various cancer cell lines by inducing apoptosis through the activation of caspase enzymes and disruption of mitochondrial membrane potential.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a lead compound for drug development.

Antitubercular Properties

The compound has shown efficacy against Mycobacterium tuberculosis by inhibiting the enzyme DprE1, which is essential for mycobacterial cell wall biosynthesis. This inhibition can lead to the development of new treatments for tuberculosis.

Research Findings:

In vitro studies have confirmed that this compound exhibits potent activity against drug-resistant strains of tuberculosis.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes involved in critical biological pathways. Its interaction with DprE1 exemplifies its potential as a therapeutic agent in infectious diseases.

| Enzyme | Inhibition Mechanism | Significance |

|---|---|---|

| DprE1 | Binds to active site | Disrupts mycobacterial survival |

| Caspases | Activates apoptosis | Induces cancer cell death |

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Dyes and Rubber Accelerators

The compound's derivatives are utilized in the production of dyes and rubber accelerators, demonstrating its versatility beyond medicinal applications.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Key Differences :

- Replaces the benzothiazole with a 1,3,4-thiadiazole ring.

- Substitutes the pyrrolidin-3-yl group with a 4-fluorophenyl substituent.

- Adds an isopropyl group to the thiadiazole.

- Implications: The thiadiazole ring (vs. Structural data for such analogs are typically refined using programs like SIR97 or SHELXL .

N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

- Key Differences: Incorporates a pyrazole-thiophene hybrid substituent instead of pyrrolidinone. Retains the benzothiazole core.

- Implications: The pyrazole-thiophene moiety introduces conjugated π-systems, which may enhance electronic interactions with target proteins. The absence of the pyrrolidinone group reduces hydrogen-bonding capacity, possibly affecting binding affinity in polar environments. Crystallographic analysis (e.g., via WinGX) could reveal conformational differences in the pyrazole ring .

N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-1,3-benzothiazole-2-carboxamide

- Key Differences: Replaces pyrrolidinone with a piperidine group functionalized by a furan propenoyl chain. Retains the benzothiazole-carboxamide backbone.

- Implications: The furan propenoyl group introduces rigidity and additional hydrogen-bond acceptors. The piperidine ring may alter spatial orientation compared to pyrrolidinone, affecting target engagement. Tools like ORTEP-3 can visualize steric clashes or favorable conformations .

Structural and Functional Analysis Table

Research Findings and Implications

- Benzothiazole vs. Thiadiazole : Benzothiazole derivatives generally exhibit stronger aromatic interactions with biological targets compared to thiadiazoles, but thiadiazoles may offer better metabolic resistance .

- Pyrrolidinone vs. Piperidine: The pyrrolidinone’s carbonyl group enhances polarity, critical for solubility and binding in hydrophilic pockets, whereas piperidine derivatives prioritize spatial flexibility .

- Role of Crystallography : Software like SHELX and ORTEP-3 enables precise determination of bond angles and torsion angles, critical for understanding how substituent variations impact molecular conformation .

Q & A

Q. What are the standard synthetic routes for N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of 1,3-benzothiazole-2-carboxylic acid derivatives with a 5-oxopyrrolidin-3-amine intermediate. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen atmosphere .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature (50–80°C) and reaction time (12–24 hrs) are optimized via trial runs .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Analytical validation via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) confirms structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- X-ray crystallography : Resolve 3D structure using SHELXL for refinement; address twinning or disorder via SIR97 for initial phase solutions .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies proton environments and carbonyl groups. IR confirms amide (1650–1700 cm⁻¹) and pyrrolidinone (1720 cm⁻¹) stretches .

- Chromatography : HPLC (retention time analysis) and TLC (Rf comparison) monitor reaction progress and purity .

Q. How can researchers ensure compound stability during storage and handling?

- Storage : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis. Lyophilization enhances long-term stability .

- Handling : Use gloveboxes for moisture-sensitive steps; confirm stability via periodic NMR/HPLC checks .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in reported biological activity data?

- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time, dose ranges) across labs. For example, discrepancies in IC₅₀ values for anticancer activity may arise from varying MTT assay protocols (e.g., 24 vs. 48 hr incubation) .

- Meta-analysis : Use software like RevMan to aggregate data from multiple studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) .

Q. How can computational modeling predict target interactions and guide SAR studies?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinase domains). Validate poses via MD simulations (GROMACS, 100 ns trajectories) .

- SAR strategy : Synthesize analogs (e.g., substituent variations on benzothiazole/pyrrolidinone) and correlate logP (HPLC-measured) with activity. QSAR models (DRAGON descriptors) prioritize candidates .

Q. What challenges arise in crystallographic structure determination, and how are they addressed?

- Twinning : Use SHELXL’s TWIN/BASF commands for refinement. For severe cases, collect data at multiple wavelengths .

- Disordered moieties : Apply ISOR/SADI restraints; confirm via residual density maps (e.g., Olex2 visualization) .

Methodological Considerations

Q. How are in vitro assays designed to evaluate mechanisms like kinase inhibition or antimicrobial activity?

- Kinase assays : Use recombinant enzymes (e.g., EGFR) with ATP-Glo™ detection. Include staurosporine as a positive control .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination (e.g., broth microdilution, 18–24 hr incubation) .

Q. What strategies optimize analytical method validation for complex matrices (e.g., serum stability studies)?

- HPLC-MS/MS : Develop a gradient elution method (0.1% formic acid in water/acetonitrile) with triple quadrupole detection (LOQ ≤10 ng/mL) .

- Matrix effects : Spike-and-recovery experiments (80–120% recovery target) validate accuracy in biological fluids .

Ethical and Technical Best Practices

Q. How can researchers maintain data integrity in SAR and toxicity studies?

- Blinding : Use coded samples during assay readouts to minimize bias .

- Independent validation : Collaborate with third-party labs to replicate key findings (e.g., IC₅₀, LD₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.